Diethyl Sebacate
Description
Diethyl sebacate (DES; CAS 110-40-7) is a diester derived from sebacic acid (decanedioic acid) and ethanol. Its chemical formula is C₁₄H₂₆O₄, with a molecular weight of 258.35 g/mol and a density of 0.963 g/mL at 25°C . DES is characterized by its high purity, stability, low toxicity, and biodegradability, making it a versatile compound in industries such as pharmaceuticals, cosmetics, and materials science. Key applications include:
- Solvent: Enhances solubility of hydrophobic compounds, e.g., in ionic liquids for vitamin C (VC) and vitamin B6 (VB6) delivery .
- Plasticizer: Improves flexibility in polymers and membranes .
- Fragrance ingredient: Used in artificial perfumes .
- Nanostructured lipid carriers (NLCs): Acts as a liquid lipid component in drug delivery systems .
Properties
IUPAC Name |
diethyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUXPIBXRRIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021915 | |
| Record name | Diethyl decanedioate | |
| Source | EPA DSSTox | |
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Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon | |
| Record name | Diethyl sebacate | |
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| Record name | Diethyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Diethyl sebacate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |
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Boiling Point |
302.00 to 305.00 °C. @ 760.00 mm Hg | |
| Record name | Diethyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.08 mg/mL at 20 °C, miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water | |
| Record name | Diethyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Diethyl sebacate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.960-0.965 | |
| Record name | Diethyl sebacate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
110-40-7 | |
| Record name | Diethyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Decanedioic acid, diethyl ester | |
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| Record name | DIETHYL SEBACATE | |
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| Record name | Decanedioic acid, 1,10-diethyl ester | |
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| Record name | Diethyl decanedioate | |
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| Record name | Diethyl sebacate | |
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| Record name | DIETHYL SEBACATE | |
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| Record name | Diethyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
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Melting Point |
5 °C | |
| Record name | Diethyl decanedioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acid-Catalyzed Esterification
The conventional approach involves refluxing sebacic acid with excess ethanol in the presence of a homogeneous acid catalyst, typically sulfuric acid (H$$2$$SO$$4$$). This method proceeds via a two-step mechanism:
- Protonation of the carboxylic acid to enhance electrophilicity.
- Nucleophilic attack by ethanol , followed by dehydration to form the ester.
Reaction Conditions :
- Molar Ratio : A 1:2.5 ratio of sebacic acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.
- Temperature : 80–100°C, maintained for 4–6 hours to achieve ~85% conversion.
- Catalyst Loading : 1–2 wt% H$$2$$SO$$4$$ relative to sebacic acid.
Limitations :
- Corrosive nature of H$$2$$SO$$4$$ necessitates costly reactor materials.
- Post-reaction neutralization generates sulfate waste, complicating purification.
Advancements in Heterogeneous Catalysis
Solid Acid Catalysts
To mitigate issues with homogeneous catalysts, solid acids like SiO$$2$$-Al$$2$$O$$3$$ and B$$2$$O$$3$$-Al$$2$$O$$_3$$ have been adopted. These materials offer reusability and reduce equipment corrosion.
Patent CN102351692A Workflow :
- Mixing : Sebacic acid and ethanol (1:1.2 molar ratio) combined with 0.15 wt% SiO$$2$$-Al$$2$$O$$_3$$.
- Esterification : Conducted at 75–140°C for 3 hours, achieving 92% yield.
- Distillation : Vacuum distillation at 0.1 kPa isolates diethyl sebacate (purity >99%).
Advantages :
Enzymatic Esterification
Lipases (e.g., Candida antarctica) enable esterification under mild conditions (30–50°C, pH 7–8). While slower (24–48 hours), this method avoids side reactions and is ideal for heat-sensitive substrates.
Key Parameters :
- Solvent-Free Systems : Enhance reaction rates by minimizing mass transfer limitations.
- Water Removal : Molecular sieves or azeotropic distillation shift equilibrium toward esterification.
Industrial-Scale Production and Optimization
Continuous Reactive Distillation
Modern plants integrate reaction and separation into a single unit to improve efficiency:
Process Design :
- Reactive Zone : Packed with solid acid catalysts, maintained at 120–140°C.
- Distillation Zone : Separates ethanol-water azeotrope, recycling ethanol to the reactor.
Economic Benefits :
Solvent Selection and Recovery
Ethanol recovery is critical for cost-effectiveness. Membrane-based pervaporation systems recover >95% ethanol, cutting raw material costs by 20%.
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reusability |
|---|---|---|---|---|---|
| H$$2$$SO$$4$$ Catalysis | Sulfuric Acid | 80–100 | 4–6 | 85 | No |
| SiO$$2$$-Al$$2$$O$$_3$$ | Solid Acid | 75–140 | 3 | 92 | Yes (5–7 cycles) |
| Enzymatic | Lipase | 30–50 | 24–48 | 78 | Yes (3–4 cycles) |
Chemical Reactions Analysis
Types of Reactions: Diethyl sebacate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sebacic acid and ethanol.
Transesterification: this compound can react with other alcohols to form different esters.
Oxidation: Under specific conditions, this compound can be oxidized to produce sebacic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst (e.g., sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Hydrolysis: Sebacic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Sebacic acid.
Scientific Research Applications
Pharmaceutical Applications
Diethyl sebacate is utilized in the pharmaceutical industry primarily as a plasticizer and solvent in topical formulations. It enhances the penetration of active ingredients in creams, ointments, and gels. Notably, studies have indicated that it can provoke allergic contact dermatitis in some individuals, highlighting the need for safety evaluations in its use .
Case Study: Allergic Reactions
A study documented cases of allergic contact dermatitis linked to this compound in topical antimycotic medicaments. Out of eight sensitized cases, three were attributed to this compound, suggesting a significant potential for allergic reactions in sensitive populations .
Cosmetic Applications
In cosmetics, this compound serves as an emollient and skin conditioning agent. It is commonly found in lotions, creams, and other personal care products due to its ability to impart smoothness and moisture retention. Its use at concentrations up to 1.5% has been reported without irritation or sensitization .
Food Industry
This compound is recognized as a flavoring agent within the food industry. It contributes to the aroma profiles of various products such as non-alcoholic beverages and baked goods. Regulatory bodies have established permissible levels for its use in food products .
Material Science Applications
This compound has gained attention in material science, particularly as a plasticizer in polymers. Its incorporation into plastics enhances flexibility and durability at low temperatures, making it suitable for applications like food packaging films used in refrigeration .
| Application Category | Specific Uses | Notes |
|---|---|---|
| Pharmaceuticals | Topical formulations (creams, ointments) | Potential allergen; requires careful safety assessment |
| Cosmetics | Emollient in lotions and creams | Safe at concentrations up to 1.5% |
| Food Industry | Flavoring agent | Regulated permissible levels |
| Material Science | Plasticizer in polymers | Enhances flexibility and durability |
Environmental Applications
Recent studies have explored the interactions of this compound with nitrogen dioxide (NO2) at organic interfaces. This research is significant for developing NO2 sensing technologies and understanding atmospheric processes involving organic compounds .
Case Study: NO2 Interaction
Research indicated that this compound interacts with NO2 at low concentrations, forming reversible bonds that could be harnessed for environmental monitoring applications .
Mechanism of Action
Diethyl sebacate exerts its effects primarily through its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In drug delivery systems, this compound helps in the controlled release of active pharmaceutical ingredients by forming biodegradable encapsulations .
Comparison with Similar Compounds
Structural Analogues: Aliphatic Diesters
DES belongs to the family of aliphatic diesters with varying carbon chain lengths. Key structural analogues include:
Key Differences :
- Solubility : DES exhibits superior solubility for hydrophobic compounds compared to shorter-chain diesters. For example, an ionic liquid (IL) containing VC and VB6 showed 41.9–45.2% solubility in DES, significantly higher than in 1,3-butanediol .
- Thermal Stability : Longer-chain diesters like DES have higher boiling points and thermal stability, making them suitable for high-temperature applications (e.g., lubricants) .
Functional Analogues: Alkyl Sebacates
DES is part of a broader group of sebacate esters with varying alkyl groups. Comparisons include:
Key Differences :
- Toxicity: DES is noted for its low toxicity, whereas dibutyl phthalate (DBP), a structurally similar plasticizer, faces regulatory scrutiny due to endocrine-disrupting properties .
- Biodegradability : DES and diisopropyl sebacate are preferred in eco-friendly formulations due to their biodegradability .
- Viscosity : Longer alkyl chains (e.g., bis(2-ethylhexyl) sebacate) increase viscosity, enhancing performance in lubricants but reducing compatibility in drug delivery systems .
CO₂ Capture
DES was identified as a promising physical solvent for CO₂ pre-combustion capture due to:
- High CO₂ solubility : ~11 mol/MPa·L at 298.2 K.
- Selectivity : CO₂/H₂ solubility selectivity is higher than in many hydrocarbons .
In contrast, dimethyl sebacate (DMS) and dibutyl phthalate (DBP) show lower CO₂ affinity due to weaker functional group interactions .
Pharmaceutical Formulations
Biological Activity
Diethyl sebacate (DES) is an ester derived from sebacic acid and ethanol, characterized by its clear, colorless liquid form. It is primarily utilized in various industrial applications, including as a plasticizer, solvent, and in pharmaceutical formulations. Its chemical structure is represented by the molecular formula with a molecular weight of approximately 258.35 g/mol. This article explores the biological activity of this compound, including its applications, safety profiles, and relevant case studies.
This compound is synthesized through the esterification of sebacic acid with ethanol in the presence of acid catalysts such as concentrated sulfuric acid. It exhibits good miscibility with organic solvents but is insoluble in water. The compound serves multiple functions:
- Plasticizer : Enhances flexibility and workability in plastics like PVC and cellulose acetate.
- Solvent : Dissolves various organic compounds, making it useful in cosmetic formulations.
- Pharmaceutical Uses : Involved in drug delivery systems, particularly biodegradable encapsulations.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.35 g/mol |
| Density | 1.0 g/cm³ |
| Boiling Point | 312 °C |
| Melting Point | 1-2 °C |
| Flash Point | 135 °C |
Toxicological Profile
Research indicates that this compound has a relatively low toxicity profile. However, certain studies have highlighted potential allergic reactions associated with its use. A notable case study identified allergic contact dermatitis in patients exposed to products containing this compound, suggesting that sensitization can occur upon repeated exposure .
Skin Penetration Studies
A study conducted on guinea pig skin demonstrated that this compound can penetrate dermal layers, raising concerns about its use in topical formulations. This penetration capability may facilitate the delivery of active pharmaceutical ingredients but also necessitates caution regarding potential systemic exposure .
Environmental Impact
This compound is readily biodegradable and does not accumulate significantly in aquatic environments, minimizing its ecological footprint . However, it can be toxic to aquatic organisms, including fish and algae, indicating the need for careful management during industrial applications .
Case Studies
- Allergic Reactions : A clinical investigation involving eight sensitized patients revealed that three exhibited allergic reactions to this compound when used in topical formulations. This highlights the importance of monitoring for hypersensitivity in sensitive individuals .
- Dermal Absorption : In a controlled study evaluating dermal absorption rates, this compound was shown to penetrate skin layers effectively, which could enhance drug delivery but also poses risks for unintended systemic effects .
- Biodegradability Assessment : Research on the environmental impact of this compound confirmed its rapid biodegradation in water systems, supporting its classification as an environmentally friendly compound when used responsibly .
Q & A
How can researchers optimize the catalytic synthesis of diethyl sebacate while minimizing side reactions?
Basic Research Question
Optimization involves selecting catalysts and reaction conditions to enhance yield and purity. For instance, replacing traditional sulfuric acid with p-toluenesulfonic acid reduces side reactions like sulfonation and improves esterification efficiency. Experimental parameters such as molar ratios (e.g., acid-to-alcohol ratio of 1:8), water-carrying agents (e.g., cyclohexane), and reaction time (e.g., 1 hour under reflux) are critical. Titanium dioxide-based solid acid catalysts have also shown promise by achieving equilibrium in ~80 minutes .
What analytical methodologies are recommended for determining the purity of this compound in experimental settings?
Basic Research Question
Gas chromatography (GC) with flame ionization detection is the standard method. Key parameters include:
- Column : Polar stationary phase (e.g., polyethylene glycol).
- Internal standard : Methyl heptadecanoate (retention time ratio: 1.2 relative to this compound).
- System suitability : Resolution ≥2.0 between peaks, relative standard deviation ≤2.0% for reproducibility.
Quantification uses the formula:
where = peak response ratio and = concentration of reference standard vs. sample .
How does this compound’s solvent properties influence photoinduced electron transfer dynamics in rubrene-duroquinone systems?
Advanced Research Question
this compound’s low polarity and high viscosity slow donor-acceptor diffusion rates, affecting electron transfer kinetics. Time-correlated single-photon counting reveals fluorescence decay trends linked to solvent structure. Theoretical models incorporating radial distribution functions (rdf) show elevated acceptor concentrations near donors, deviating from continuum models. Hydrodynamic effects further modulate short-distance diffusion, necessitating solvent-specific corrections in kinetic analyses .
What computational approaches are effective in predicting this compound’s performance as a physical solvent for CO₂ capture?
Advanced Research Question
Integrated databases (e.g., NIST) and molecular modeling evaluate CO₂ solubility and selectivity. Key metrics:
- Functional group interactions : CO₂ interaction energy (-8 to -21 kJ/mol) correlates with ester groups’ electron density.
- Fractional free volume (FFV) : A skewed bell-shaped relationship exists between FFV and CO₂ solubility (max: 11 mol/MPa·L).
- Selectivity : Strong CO₂ interactions and moderate FFV (\sim10% reduced density) optimize CO₂/H₂ selectivity. Experimental validation confirms absorption performance .
How can researchers resolve contradictions in solubility data of this compound across different experimental conditions?
Advanced Research Question
Contradictions arise from varying FFV, temperature, and solvent composition. Systematic studies using controlled density simulations (e.g., ±10% from standard) clarify discrepancies. For ternary mixtures (e.g., organic-water systems), phase-separation behavior at high humidity (e.g., 90% RH) must be modeled using Hansen solubility parameters and O:C ratios (e.g., 0.29 for this compound) .
What role does this compound play in the enzymatic synthesis of bio-based polyesters, and how does its incorporation affect polymer properties?
Advanced Research Question
As a monomer, this compound enables copolymerization with dodecanediol and levoglucosan (LGA) via lipase catalysis. Increasing LGA content reduces crystallinity and lowers melting points (Tₘ), while thermal stability (TGA) remains unaffected up to 300°C. Structural characterization (NMR, FTIR) confirms ester linkages and branching, impacting mechanical flexibility .
How should researchers design experiments to assess this compound’s phase behavior in ternary organic-water mixtures?
Advanced Research Question
Use hygroscopicity-continuous thermodynamics models to predict liquid-liquid phase separation (LLPS). Key steps:
Component selection : Pair with POA proxies (e.g., dioctyl phthalate, O:C = 0.166).
RH control : Test at 0.5%, 45%, and 90% RH.
Analytical tools : Optical microscopy and COSMOtherm simulations for phase boundaries .
What are the implications of this compound’s functional group interactions on its solvent efficiency in gas separation processes?
Advanced Research Question
Ester groups (-COO-) exhibit intermediate CO₂ interaction energies (-8 to -15 kJ/mol), balancing solubility and selectivity. Weak H₂ interactions (-4 kJ/mol) enhance CO₂/H₂ selectivity. Solvent efficiency is maximized when functional groups avoid excessive hydrophilicity (to minimize water co-absorption) .
What factors should be considered when selecting analogs for this compound in hazard screening studies?
Advanced Research Question
Analog selection (e.g., diisopropyl sebacate, dibutyl adipate) requires structural similarity (e.g., ester chain length) and data availability for endpoints like developmental toxicity. EPA guidelines recommend databases (NTP, OECD/SIDS) and search terms (e.g., “developmental toxicity AND diesters”) to fill data gaps .
How do hydrodynamic effects in this compound as a solvent impact donor-acceptor diffusion rates in electron transfer studies?
Advanced Research Question
High solvent viscosity reduces mutual diffusion coefficients, slowing donor-acceptor approach rates. This is critical at short distances (<1 nm), where hydrodynamic boundary conditions dominate. Fluorescence decay analysis with corrected Smoluchowski equations accounts for these effects, improving agreement between experimental and theoretical rate constants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
